[1-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride hydrate
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Overview
Description
[1-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride hydrate is a chemical compound with the molecular formula C7H12N2S.2ClH.H2O. It is a thiazole derivative, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities .
Mode of Action
Thiazole derivatives, in general, are known for their diverse biological activities, which suggests that they may interact with multiple targets in the body .
Result of Action
Given the wide range of biological activities associated with thiazole derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride hydrate typically involves the reaction of 4,5-dimethylthiazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. The compound is then isolated and purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
[1-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride hydrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
[1-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride hydrate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial, antiviral, and anticancer agents.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.
Agriculture: Thiazole derivatives are used as pesticides and herbicides to protect crops from pests and diseases.
Comparison with Similar Compounds
Similar Compounds
2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride: Similar structure but different substitution pattern.
1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanamine dihydrochloride: Different position of methyl groups on the thiazole ring.
1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride: Ethyl group instead of methyl groups.
Uniqueness
[1-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride hydrate is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)ethanamine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.2ClH.H2O/c1-4(8)7-9-5(2)6(3)10-7;;;/h4H,8H2,1-3H3;2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBHRVYXXACJHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)N)C.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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